Plumbagin

概述

准备方法

合成路线和反应条件

羽扇豆醌可以通过多种化学途径合成。 一种常见的方法是在酸性条件下,用羟胺盐酸盐使2-甲基-1,4-萘醌环化,从而形成所需产物 。 另一种方法包括在硫酸存在下,使用高锰酸钾氧化2-甲基-1,4-萘醌 .

工业生产方法

羽扇豆醌的工业生产通常涉及从植物来源中提取,特别是从铅笔木(Plumbago zeylanica)的根部提取 。 提取过程通常包括干燥和研磨植物材料,然后使用乙醇或甲醇等有机溶剂进行溶剂提取。 然后使用色谱技术纯化粗提物,以分离羽扇豆醌 .

化学反应分析

反应类型

羽扇豆醌会发生各种化学反应,包括:

常用试剂和条件

氧化: 硫酸中的高锰酸钾.

还原: 甲醇中的硼氢化钠.

取代: 存在于碱(如氢氧化钠)中的卤代烷.

主要形成的产物

科学研究应用

Anticancer Properties

Plumbagin exhibits potent anticancer activity across various cancer types, including breast, colon, gastric, and ovarian cancers. Its effectiveness is attributed to multiple mechanisms that disrupt cancer cell survival and proliferation.

Gastric Cancer

A study demonstrated that this compound significantly reduced the viability of gastric cancer cells (SGC-7901) with an IC50 value of 19.12 μmol/L. The compound not only induced apoptosis but also enhanced the sensitivity of these cells to conventional chemotherapeutics like cisplatin .

Colon Cancer

In HCT116 colon cancer cells, this compound was found to induce G1 phase arrest while promoting apoptosis through reactive oxygen species (ROS) formation. The compound exhibited a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent for colon cancer treatment .

Ovarian Cancer

This compound demonstrated significant antitumor effects in ovarian cancer models by inhibiting cell proliferation and angiogenesis. In vivo studies showed tumor regression in mice treated with this compound, correlating with reduced expression of Ki67 and CD31 markers associated with tumor growth and vascularization .

Pharmaceutical Applications

The pharmaceutical applications of this compound are being explored through innovative drug delivery systems that enhance its bioavailability and therapeutic efficacy.

Liposomal Drug Delivery Systems

Liposomal formulations have been developed to encapsulate this compound, improving its stability and reducing systemic toxicity. These systems leverage the biocompatibility of liposomes to deliver this compound directly to tumor sites, enhancing its anticancer effects while minimizing side effects associated with traditional chemotherapy .

Summary Table: Key Findings on this compound's Anticancer Effects

作用机制

羽扇豆醌通过多个分子靶点和途径发挥作用:

活性氧(ROS)生成: 羽扇豆醌诱导活性氧的生成,导致癌细胞发生氧化应激和凋亡.

信号通路抑制: 羽扇豆醌抑制 PI3K/Akt、NF-κB 和 MAPK 等关键信号通路,这些通路参与细胞存活、增殖和炎症.

DNA 损伤: 羽扇豆醌通过氧化性 DNA 碱基损伤导致 DNA 双链断裂.

相似化合物的比较

羽扇豆醌属于萘醌家族,该家族还包括其他化合物,如胡桃醌和甲萘醌 。 与这些化合物相比,羽扇豆醌表现出独特的生物活性:

类似化合物

胡桃醌: 5-羟基-1,4-萘醌.

甲萘醌: 2-甲基-1,4-萘醌.

羽扇豆醌独特的生物活性组合和治疗潜力使其成为在各个领域进一步研究和开发的有希望的候选者。

生物活性

Plumbagin, a naturally occurring naphthoquinone derived from the roots of Plumbago zeylanica and other species, exhibits a wide range of biological activities that have garnered significant attention in pharmacological research. This article provides a comprehensive overview of the biological activities of this compound, including its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, supported by recent research findings and case studies.

Anticancer Activity

This compound has demonstrated potent anticancer effects across various cancer cell lines. Its mechanisms of action include:

- Induction of Apoptosis : this compound triggers apoptosis in cancer cells by activating intrinsic pathways, primarily through the generation of reactive oxygen species (ROS) and the inhibition of key survival signaling pathways such as NF-κB and STAT3 .

- Cell Cycle Arrest : Research indicates that this compound induces G2/M phase arrest in esophageal cancer cells (ESCC), leading to reduced cell proliferation . For instance, a study showed a significant increase in G2/M phase cells after 12 hours of treatment with this compound, correlating with decreased cell viability .

- Anti-Metastatic Properties : this compound has been shown to inhibit cancer cell invasion and metastasis through various molecular pathways, including the suppression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF) expression .

Table 1: Summary of Anticancer Effects of this compound

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Key findings include:

- Inhibition of Pathogen Growth : this compound has shown effective antimicrobial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) as low as 1.56 µg/ml for S. aureus and 0.78 µg/ml for C. albicans .

- Biofilm Disruption : Studies reveal that this compound can prevent biofilm formation and disperse existing biofilms formed by these pathogens, enhancing its potential as an antimicrobial agent .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.56 µg/ml | |

| Candida albicans | 0.78 µg/ml | |

| Mixed Infection | Effective in preventing biofilm formation |

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties, which are crucial in managing chronic inflammatory diseases. It has been shown to:

- Reduce Pro-inflammatory Cytokines : this compound inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby mitigating inflammation in various models .

- Modulate Immune Response : The compound influences immune responses by regulating macrophage activation and cytokine release, making it a potential therapeutic agent for inflammatory conditions.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Esophageal Cancer Study : A study evaluated the effects of this compound on ESCC both in vitro and in vivo, demonstrating significant tumor volume reduction without systemic toxicity .

- Colon Cancer Research : Another investigation focused on HCT116 colon cancer cells, revealing that this compound effectively induces apoptosis and regulates cell cycle progression through oxidative stress mechanisms .

- Antimicrobial Efficacy Evaluation : A study using a Drosophila melanogaster model showed that treatment with this compound significantly increased survival rates in flies infected with S. aureus and C. albicans, underscoring its potential as an antimicrobial agent .

属性

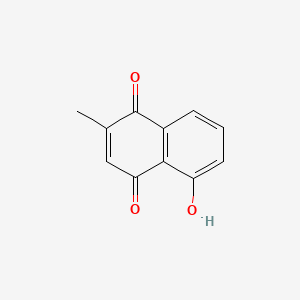

IUPAC Name |

5-hydroxy-2-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMMXZQDRFWYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C1=O)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075413 | |

| Record name | 1,4-Naphthalenedione, 5-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-42-5 | |

| Record name | Plumbagin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plumbagin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plumbagin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17048 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Plumbagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthalenedione, 5-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2-methyl-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PLUMBAGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAS4TBQ4OQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of plumbagin?

A1: this compound interacts with a diverse range of molecular targets, contributing to its pleiotropic effects. Key targets include:

- Transcription factors: Notably, this compound inhibits the activity of NF-κB [, , , ], STAT3 [, , , , ], and FOXM1 [].

- Signaling pathways: It modulates several signaling cascades, including PI3K/AKT/mTOR [, , , ], MAPK (JNK, p38, ERK) [, , , ], and Wnt/β-catenin [, ].

- Cellular proteins: this compound interacts with tubulin [, ], disrupting microtubule dynamics. It also affects the expression and function of proteins like p53 [, , ], Bcl-2 family members [, , ], and caspases [, ].

- Ion channels: this compound inhibits both Ca2+-activated chloride channels (CaCC) and cystic fibrosis transmembrane conductance regulator (CFTR) channels [].

Q2: How does this compound's interaction with these targets translate into its observed biological effects?

A2: this compound's interaction with these targets influences various cellular processes, leading to its observed effects:

- Anti-proliferative activity: Inhibition of proliferation is linked to cell cycle arrest, particularly in the G2/M phase [, , ], and induction of apoptosis [, , , , , , ] in various cancer cell lines. These effects are mediated through modulation of cell cycle regulators, pro-apoptotic proteins (Bax), and apoptotic pathways.

- Anti-inflammatory activity: this compound suppresses inflammation by inhibiting the NF-κB pathway, thereby reducing the production of inflammatory cytokines such as TNF-α, IL-6, and IL-8 [, , ].

- Anti-metastatic activity: this compound inhibits the invasion and migration of cancer cells [, , ], potentially by suppressing matrix metalloproteinase (MMP) expression and modulating epithelial-mesenchymal transition (EMT) [, ].

- Antioxidant activity: this compound exhibits both pro-oxidant and antioxidant effects depending on the context. It can induce ROS production leading to cell death in cancer cells [, ], while in other contexts, it can activate the Nrf2 pathway, promoting the expression of antioxidant enzymes [, ].

Q3: What is the chemical structure and formula of this compound?

A3: this compound (5-hydroxy-2-methyl-1,4-naphthoquinone) is a bicyclic naphthoquinone with the molecular formula C11H8O3.

Q4: What are the key spectroscopic characteristics of this compound?

A4: Spectroscopic data is crucial for identifying and characterizing this compound:

Q5: What is known about the stability of this compound under various conditions?

A5: this compound's stability is influenced by factors such as temperature, pH, light exposure, and the presence of oxidizing agents. Studies exploring specific stability profiles under different conditions would be valuable.

Q6: What are the challenges and strategies for formulating this compound to improve its stability, solubility, or bioavailability?

A6: this compound exhibits limited water solubility, potentially hindering its bioavailability. Formulation strategies to address this issue include:

- Nanoemulsions: this compound-loaded nanoemulsions have shown improved stability, controlled release, and enhanced antiproliferative activity against prostate cancer cells [].

Q7: What evidence supports the anticancer activity of this compound in preclinical models?

A7: Numerous studies demonstrate this compound's anticancer effects in vitro and in vivo:

- In vitro studies: this compound inhibits proliferation, induces apoptosis, and suppresses invasion in various cancer cell lines, including lung cancer [, , ], breast cancer [, , ], liver cancer [, , ], and others [, , , ].

- In vivo studies: this compound reduces tumor growth in xenograft models of lung cancer [], breast cancer [], and other cancers. It also demonstrates protective effects in models of liver fibrosis [, ], arthritis [], and spinal cord injury [].

Q8: What is the safety profile of this compound based on current research?

A8: While this compound shows promising therapeutic potential, further research is necessary to establish its safety profile comprehensively.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。